molecular formula C7H15NO3 B1659993 ethyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate CAS No. 70084-53-6

ethyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate

Cat. No.: B1659993
CAS No.: 70084-53-6
M. Wt: 161.2 g/mol
InChI Key: QDSOVXRFVMLERG-UHFFFAOYSA-N
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Description

Ethyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate is an organic compound with the molecular formula C7H15NO3 It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to an ethyl group and a hydroxy-2-methylpropan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate can be synthesized through the reaction of ethyl chloroformate with 1-amino-2-methylpropan-2-ol. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using continuous flow reactors. This method ensures consistent product quality and high yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The ethyl group can be substituted with other alkyl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of ethyl N-(1-oxo-2-methylpropan-2-yl)carbamate.

    Reduction: Formation of ethyl N-(1-hydroxy-2-methylpropan-2-yl)amine.

    Substitution: Formation of various alkyl-substituted carbamates.

Scientific Research Applications

Ethyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can be metabolized to release active compounds.

    Industry: Used in the production of polymers and other materials due to its reactivity and stability.

Mechanism of Action

The mechanism of action of ethyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate involves its interaction with biological molecules. The hydroxy group can form hydrogen bonds with enzymes and other proteins, potentially altering their activity. The carbamate group can be hydrolyzed by esterases, releasing the active amine compound, which can then interact with its molecular targets.

Comparison with Similar Compounds

Ethyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate can be compared with other carbamate derivatives such as:

    Mthis compound: Similar structure but with a methyl group instead of an ethyl group.

    Ethyl N-(1-hydroxy-2-ethylpropan-2-yl)carbamate: Similar structure but with an ethyl group on the hydroxy-2-ethylpropan-2-yl group.

    Ethyl N-(1-hydroxy-2-methylbutan-2-yl)carbamate: Similar structure but with a butyl group instead of a propyl group.

Properties

IUPAC Name

ethyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3/c1-4-11-6(10)8-7(2,3)5-9/h9H,4-5H2,1-3H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDSOVXRFVMLERG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(C)(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60990332
Record name Ethyl hydrogen (1-hydroxy-2-methylpropan-2-yl)carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60990332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70084-53-6
Record name NSC37753
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37753
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl hydrogen (1-hydroxy-2-methylpropan-2-yl)carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60990332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of ethyl chloroformate (3 g, 0.027 mol.) and N-hydroxysuccinimide (3.8 g, 0.033 mol.) in 10 mL of DCM at 0° C. under nitrogen atmosphere was added N,N-Diisopropylethylamine (7.0 mL, 0.04 mol). The progress of the reaction was monitored by thin layer chromatography (TLC). After stirring for 3 hrs at room temperature. DCM was evaporated and the residue was dissolved in 10 mL of acetonitrile, cooled in an ice-bath and then added dropwise a solution of 2-amino-2-methyl-1-propanol (3.1 mL, 1.2 eq). The resulting mixture was stirred at ice-bath temperature for 1 h and then overnight at room temperature. The progress of the reaction was monitored by thin layer chromatography (TLC). The reaction mixture was filtered, and the precipitate was washed with 2×10 mL DCM and dried over sodium sulfate. After removing the solvent under reduce pressure, the residue was purified by silica gel column chromatography to give ethyl (1-hydroxy-2-methylpropan-2-yl)carbamate as a colorless oil
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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